2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Functionalization: Introduction of the benzoyl and methyl groups at specific positions on the quinoline ring.
Acetamide Formation: Coupling of the quinoline derivative with 4-methoxyphenylacetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the benzoyl and quinoline moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of quinoline are used in the treatment of malaria, bacterial infections, and cancer. This compound might be explored for its therapeutic potential in these areas.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these fields as well.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The benzoyl and methoxy groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial with a similar structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
What sets 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-8-13-23-21(14-17)26(31)22(25(30)18-6-4-3-5-7-18)15-28(23)16-24(29)27-19-9-11-20(32-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAVZWZYRFUJMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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